molecular formula C10H9ClN2O4S B2691416 Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate CAS No. 2095410-87-8

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No. B2691416
CAS RN: 2095410-87-8
M. Wt: 288.7
InChI Key: ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 2095410-87-8 . It has a molecular weight of 288.71 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine involves a variety of chemical reactions. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyridines Crawforth and Paoletti (2009) developed a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from a carboxylic acid and 2-methylaminopyridines. This synthesis method, which utilizes propane phosphoric acid anhydride, allows for the introduction of various substituents at the 1- and 3-positions of the compound, potentially including Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (Crawforth & Paoletti, 2009).

Chemical Synthesis and Analysis Abe et al. (2010) synthesized Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, which are closely related to the compound of interest. Their study highlighted the synthesis process and the interesting behavior of these compounds in NMR spectra, indicating potential applications in chemical analysis and synthesis (Abe et al., 2010).

Future Directions

The synthesis of imidazo[1,5-a]pyridine and its derivatives continues to be a subject of intense research due to their unique chemical structure and versatility . Future directions in this field may involve the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of new applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

ethyl 1-chlorosulfonylimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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